1,5-Dichloro-2-fluoro-4-(trifluoromethoxy)benzene
Description
1,5-Dichloro-2-fluoro-4-(trifluoromethoxy)benzene is a halogenated aromatic compound with the molecular formula C₇H₂Cl₂F₄O. Its structure features chlorine atoms at positions 1 and 5, a fluorine atom at position 2, and a trifluoromethoxy (-OCF₃) group at position 4.
Properties
IUPAC Name |
1,5-dichloro-2-fluoro-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4O/c8-3-1-4(9)6(2-5(3)10)14-7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGUSQTVXJVOAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dichloro-2-fluoro-4-(trifluoromethoxy)benzene can be synthesized through several methods, with one common approach being the Suzuki–Miyaura coupling reaction. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production of 1,5-Dichloro-2-fluoro-4-(trifluoromethoxy)benzene often involves large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-2-fluoro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, facilitated by the electron-withdrawing effects of the fluorine and trifluoromethoxy groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation or lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted benzene derivative, while nitration would produce a nitro-substituted benzene derivative .
Scientific Research Applications
1,5-Dichloro-2-fluoro-4-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 1,5-Dichloro-2-fluoro-4-(trifluoromethoxy)benzene depends on its specific application. In biological systems, the compound may exert its effects by interacting with molecular targets, such as enzymes or receptors, through various pathways. The presence of electron-withdrawing groups, such as fluorine and trifluoromethoxy, can enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
The table below compares 1,5-Dichloro-2-fluoro-4-(trifluoromethoxy)benzene with two analogs from the evidence:
Key Observations :
- Molar Mass : The target compound’s lower molar mass (~248.9 g/mol) compared to ’s bis(trifluoromethyl) analog (332.55 g/mol) highlights the impact of additional trifluoromethyl groups on molecular weight.
- Boiling Point : The trifluoromethoxy group (-OCF₃) in the target compound likely lowers boiling point relative to ’s bis(trifluoromethyl) derivative due to reduced molecular symmetry and weaker intermolecular forces.
- Substituent Influence : Replacing the methyl group in ’s compound with fluorine (smaller, more electronegative) may enhance polarity and metabolic stability .
Agrochemical Potential
- Target Compound : The trifluoromethoxy group is associated with enhanced bioactivity in pesticides (e.g., oxyfluorfen in , which shares a -OCF₃ substituent). However, the absence of a nitro or sulfonyl group (common in herbicides like nitrofluorfen ) may limit its herbicidal efficacy unless paired with complementary functional groups.
Electronic Effects
Research Findings and Knowledge Gaps
- Thermal Stability : Analogous compounds (e.g., ’s derivative) exhibit high thermal stability (~180°C boiling points), suggesting the target compound may also withstand moderate temperatures, suitable for industrial processes .
- Synthetic Challenges : Introducing multiple halogens and -OCF₃ groups requires precise regioselective methods, such as directed ortho-metalation or Ullmann coupling, as seen in related syntheses .
- Toxicity and Environmental Impact: No direct data exist for the target compound, but chlorinated and fluorinated benzenes are often persistent in the environment. Comparative studies with tetrasul () and crufomate () could inform risk assessments .
Biological Activity
1,5-Dichloro-2-fluoro-4-(trifluoromethoxy)benzene is an aromatic compound characterized by its complex structure, which includes two chlorine atoms, one fluorine atom, and a trifluoromethoxy group attached to a benzene ring. This unique arrangement contributes to its distinct chemical properties and potential biological activities, including antimicrobial and anticancer effects.
- Molecular Formula : C7H3Cl2F3O
- Molar Mass : Approximately 213.01 g/mol
- Boiling Point : 225.4 °C
- Density : 1.449 g/cm³
Mechanisms of Biological Activity
Research indicates that the biological activity of 1,5-Dichloro-2-fluoro-4-(trifluoromethoxy)benzene may stem from its ability to interact with specific biological targets such as enzymes or receptors. The presence of electron-withdrawing groups enhances the compound's binding affinity, making it a candidate for further exploration in drug discovery programs.
Antimicrobial Activity
The compound has shown promising results in antimicrobial tests. Its structural features may contribute to its ability to inhibit the growth of various microbial strains. The electron-withdrawing trifluoromethoxy group is hypothesized to enhance interaction with microbial enzymes, potentially disrupting their function.
Anticancer Activity
In vitro studies have demonstrated significant anticancer properties against several cancer cell lines, including human colon (SW480, SW620) and prostate (PC3) cancer cells. The IC50 values for these compounds indicate potent cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1,5-Dichloro-2-fluoro-4-(trifluoromethoxy)benzene | SW480 | <10 |
| 1,5-Dichloro-2-fluoro-4-(trifluoromethoxy)benzene | SW620 | <10 |
| 1,5-Dichloro-2-fluoro-4-(trifluoromethoxy)benzene | PC3 | <10 |
Studies suggest that the compound induces apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell survival pathways.
Case Studies and Research Findings
- Cytotoxicity Studies : A series of experiments evaluated the cytotoxic effects of 1,5-Dichloro-2-fluoro-4-(trifluoromethoxy)benzene on different cancer cell lines. The results indicated a reduction in cell viability ranging from 20% to 93% depending on the concentration used.
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound led to significant late apoptosis in cancerous cells compared to controls. For instance, up to 97% of SW480 cells exhibited late apoptosis when treated with specific concentrations.
- Comparative Analysis : When compared to other compounds with similar structures (e.g., 1,4-Dichloro-2-fluoro-6-methoxybenzene), the unique trifluoromethoxy group in 1,5-Dichloro-2-fluoro-4-(trifluoromethoxy)benzene was found to enhance its biological activity significantly.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
